molecular formula C12H19ClN2O2 B2939191 Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate CAS No. 117032-81-2

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B2939191
CAS No.: 117032-81-2
M. Wt: 258.75
InChI Key: ZWSWUDWUDLAILP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a cyano group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution at the chloromethyl group.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyano group.

    Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide can be used for the oxidation of the piperidine ring.

Major Products Formed

    Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: Primary amines as the major product.

    Oxidation: Piperidine N-oxides as the major product.

Scientific Research Applications

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a modulation of their activity. The presence of the cyano group and the piperidine ring allows the compound to form strong interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(chloromethyl)benzoate
  • 4-tert-Butylbenzyl chloride
  • 4,4’-Di-tert-butylbiphenyl

Uniqueness

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a chloromethyl group on the piperidine ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various research applications .

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWUDWUDLAILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.42M-BuLi in hexane (7.75 ml) was added dropwise to a stirred solution of diisopropylamine (1.1 g) in tetrahydrofuran (30 ml) at -50° under nitrogen. The solution was warmed to 0°, cooled to -65°, and a solution of 1-tert-butyloxycarbonyl-4-cyanopiperidine (2.1 g) in tetrahydrofuran (20 ml) added dropwise, such that the temperature remained below -65°. The mixture was warmed to ambient temperature, cooled to -65°, and added dropwise to a stirred solution of bromochloromethane (6.47 g), in tetrahydrofuran (10 ml) under nitrogen such that the temperature remained below -65°. The mixture was warmed to ambient temperature, poured into water (20 ml), and extracted with chloroform (3×100 ml). The chloroform extracts were washed with ice-cold 0.011M-potassium hydrogen sulphate solution (1000 ml) and saturated aqueous sodium hydrogen carbonate (100 ml), dried (MgSO4), and evaporated under reduced pressure to give an oil (2.8 g) which slowly crystallised. The solid was purified by trituration with hexane, chromatography (SiO2 ; Et2O) and recrystallisation from diethyl ether-hexane to give the title compound (1.02 g), m.p. 114.5°-115.5°.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name

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